2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester
Description
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is a deuterated analog of 2-(4-fluorophenoxy)acetic acid ethyl ester, where four hydrogen atoms are replaced with deuterium (^2H). This modification is typically employed to enhance stability and reduce metabolic degradation in pharmacokinetic studies or to serve as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses. Structurally, it consists of a fluorophenoxy group attached to an acetic acid ethyl ester backbone. The fluorine substituent at the para position of the phenoxy ring influences electronic properties, while the deuterium labeling minimally alters physical properties (e.g., boiling point, density) but significantly impacts analytical detectability .
Properties
CAS No. |
1346598-92-2 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
202.218 |
IUPAC Name |
ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D |
InChI Key |
JZLDBMSPNHYJEW-LNFUJOGGSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)F |
Synonyms |
(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester; Ethyl (4-Fluorophenoxy-d4)acetate; Ethyl 2-(4-Fluorophenoxy-d4)acetate; Ethyl p-Fluorophenoxyacetate-d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol-d4, which is commercially available or can be synthesized by deuteration of 4-fluorophenol.
Ether Formation: The 4-fluorophenol-d4 is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 2-(4-fluorophenoxy-d4)-acetic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and phenyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces 2-(4-fluorophenoxy-d4)-acetic acid.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in alcohols or alkanes.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism of fluorinated drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other specialized chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester involves its interaction with various molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in studying metabolic pathways and enzyme mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester, differing in substituents, isotopic labeling, or ester modifications:
Physicochemical Properties
- Deuterium Effects : The deuterated version exhibits a marginally higher molecular weight (~4 Da) and altered vibrational frequencies, critical for isotopic labeling in MS/NMR .
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine result in weaker hydrogen bonding and distinct metabolic pathways .
- Ester Stability: β-Keto esters (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) are prone to keto-enol tautomerism, unlike the stable acetate ester in the target compound .
Research Findings and Data Tables
Table 1: Key Physicochemical Data
Table 2: Toxicity and Environmental Impact
Biological Activity
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester (CAS No. 1346598-92-2) is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This compound is a deuterated derivative of 2-(4-fluorophenoxy)acetic acid ethyl ester, which enhances its utility in various biochemical and pharmacological studies. The presence of the fluorine atom and deuterium substitution plays a significant role in modulating its biological activity.
- Molecular Formula : C10H7D4FO3
- Molecular Weight : Approximately 210.25 g/mol
- Structure : The compound features a fluorophenoxy group attached to an acetic acid moiety, which is esterified with ethyl alcohol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines .
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers such as IL-6 and TNF-α, which are critical in various inflammatory diseases .
- Antimicrobial Properties : Compounds related to this structure have demonstrated antibacterial activity against pathogens like E. faecalis and P. aeruginosa, suggesting potential applications in treating infections .
Comparative Biological Activity
To better understand the biological profile of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Enzyme inhibition, receptor modulation |
| Thiourea Derivative | 3 - 14 | 40 - 50 | Enzyme inhibition |
| 4-Nitrobenzoyl Compound | 225 | TBD | Apoptosis induction |
Note: TBD = To Be Determined based on further research findings.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various phenoxyacetic acid derivatives, including those structurally related to this compound. Results indicated significant inhibition of cell growth in breast and prostate cancer cell lines, with IC50 values suggesting potent activity at micromolar concentrations .
Study on Anti-inflammatory Properties
In another investigation focused on anti-inflammatory effects, researchers treated macrophage cell lines with the compound and observed a marked reduction in pro-inflammatory cytokines. The results indicated that the compound could serve as a potential therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
